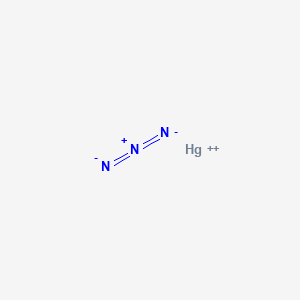

Mercury(II) azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mercury(II) azide is an inorganic compound with the chemical formula Hg(N₃)₂. It is a highly sensitive and explosive material, primarily used in detonators and other explosive devices. The compound is known for its instability and sensitivity to heat, friction, and shock, making it a critical component in various military and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercury(II) azide can be synthesized by reacting mercury(II) nitrate with sodium azide in an aqueous solution at room temperature. The reaction is as follows:

Hg(NO3)2+2NaN3→Hg(N3)2+2NaNO3

Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions to ensure safety and purity. The process typically includes:

- Dissolving mercury(II) nitrate in water.

- Adding sodium azide solution slowly while stirring.

- Filtering the precipitated this compound.

- Washing and drying the product under controlled conditions to prevent accidental detonation.

Types of Reactions:

Decomposition: this compound decomposes explosively upon heating, releasing nitrogen gas and mercury.

Substitution: It can undergo substitution reactions with other azides or halides.

Common Reagents and Conditions:

Heat: Decomposition occurs at elevated temperatures.

Acids: Reacts with acids to release hydrazoic acid.

Major Products Formed:

Nitrogen Gas (N₂): A major product of decomposition.

Mercury (Hg): Released as a byproduct during decomposition.

Aplicaciones Científicas De Investigación

Mercury(II) azide has several applications in scientific research, including:

Explosive Research: Used as a primary explosive in detonators and blasting caps.

Material Science:

Chemistry: Utilized in the synthesis of other azide compounds and in studying azide chemistry.

Mecanismo De Acción

The explosive nature of mercury(II) azide is due to the rapid decomposition of the azide group, releasing a large amount of nitrogen gas. This rapid gas release creates a shockwave, making it effective in initiating other explosives. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds within the azide group, leading to the formation of nitrogen gas and mercury.

Comparación Con Compuestos Similares

Lead Azide (Pb(N₃)₂): Another primary explosive with similar sensitivity and applications.

Silver Azide (AgN₃): Known for its explosive properties and used in detonators.

Uniqueness of Mercury(II) Azide:

Sensitivity: this compound is highly sensitive to mechanical shock, making it effective in small quantities.

Decomposition Products: Unlike lead azide, which produces toxic lead compounds, this compound decomposes into mercury and nitrogen gas, which can be less environmentally harmful under controlled conditions.

This compound remains a compound of significant interest due to its unique properties and applications in various fields. Its handling requires extreme caution due to its sensitivity and explosive nature.

Propiedades

Número CAS |

14215-33-9 |

|---|---|

Fórmula molecular |

HgN3+ |

Peso molecular |

242.61 g/mol |

Nombre IUPAC |

mercury(2+);azide |

InChI |

InChI=1S/Hg.N3/c;1-3-2/q+2;-1 |

Clave InChI |

RNHOPGDSIQQZLN-UHFFFAOYSA-N |

SMILES canónico |

[N-]=[N+]=[N-].[Hg+2] |

Descripción física |

Crystals; [Sax] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.